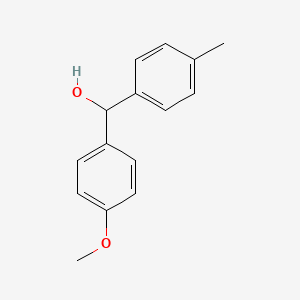

4-Methoxy-4'-methylbenzhydrol

Overview

Description

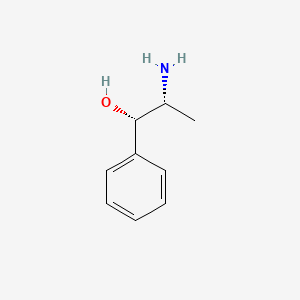

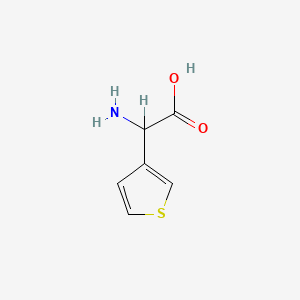

4-Methoxy-4’-methylbenzhydrol is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 . It is also known by other names such as 4-methoxybenzhydryl alcohol .

Synthesis Analysis

The synthesis of 4-Methoxy-4’-methylbenzhydrol can be achieved from 4-Tolylboronic acid and p-Anisaldehyde . The reaction conditions involve the use of sodium 2’‐(dicyclohexylphosphaneyl)‐2,6‐diisopropyl‐[1,1’‐biphenyl]‐3‐sulfonate, chloro(1,5-cyclooctadiene)rhodium(I) dimer, and sodium hydroxide in water at 80°C for 2 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 4-Methoxy-4’-methylbenzhydrol can be represented by the IUPAC Standard InChI: InChI=1S/C14H14O2/c1-16-13-9-7-12 (8-10-13)14 (15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-Methoxy-4’-methylbenzhydrol is a solid at room temperature . Predicted properties include a melting point of 104.41°C, a boiling point of approximately 379.9°C at 760 mmHg, a density of approximately 1.1 g/cm3, and a refractive index of n20D 1.58 .Scientific Research Applications

Protecting Group in Synthesis

4-Methoxy-4'-methylbenzhydrol serves as a novel protecting group in chemical synthesis. Yoo et al. (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, which could be hydrolyzed effectively by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo, Kim Hye, & Kyu, 1990).

Solid Phase Synthesis of Glycopeptide Analogue

Tselios et al. (2008) described the solid phase synthesis of a Thrombin Receptor Glycopeptide Mimetic analogue using 4-Methoxybenzhydryl bromide resin. This method was highlighted for its high yield and as a convenient approach for the synthesis of glycopeptides (Tselios et al., 2008).

Oligoribonucleotides Synthesis

4-Methoxybenzyl group has been employed as a new protecting group in the synthesis of oligoribonucleotides. Takaku & Kamaike (1982) used 4-Methoxybenzyl group for the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis, demonstrating its utility in phosphotriester approaches (Takaku & Kamaike, 1982).

UV Spectroscopy in Drug Analysis

Görög et al. (1989) utilized UV spectroscopy for drug analysis, including the identification of 4-methoxybenzaldehyde in pharmaceutical compounds (Görög, Rényei, & Herényi, 1989).

Gold-Catalyzed Annulation Reactions

Hsieh et al. (2019) described gold-catalyzed annulation reactions involving 4-methoxy-1,2-dienyl-5-ynes, demonstrating its role in the formation of complex organic structures (Hsieh et al., 2019).

Hydroxy Substitution in Chemical Synthesis

Henneuse et al. (1996) explored the hydroxy substitution of 4,4'-dimethoxybenzhydrol with various functional groups, showcasing its versatility in chemical synthesis (Henneuse et al., 1996).

properties

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAGNDOTLFTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293147 | |

| Record name | 4-Methoxy-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

838-22-2, 383-22-2 | |

| Record name | NSC87393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

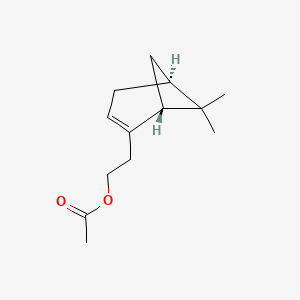

![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)

![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)